Cas no 1304913-21-0 ((3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone)

(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (3-aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone
- (3-aminopiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone
-
- Inchi: 1S/C12H14ClFN2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2
- InChI Key: FROBOPTVBCZBJL-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(N1CCCC(C1)N)=O)F
Computed Properties
- Exact Mass: 256.0778689 g/mol
- Monoisotopic Mass: 256.0778689 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.3
- Molecular Weight: 256.70
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3942-0.25g |
(3-aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-3942-0.5g |
(3-aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-3942-1g |
(3-aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | A226281-500mg |
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-3942-2.5g |
(3-aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | A226281-100mg |
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A226281-1g |
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-3942-10g |
(3-aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-3942-5g |
(3-aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone |
1304913-21-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone Related Literature
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone
Introduction to (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone and Its Applications in Modern Chemical Biology
(3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone, with the CAS number 1304913-21-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a piperidine ring linked to a benzophenone moiety with specific fluorine and chlorine substituents, exhibits promising characteristics for various biochemical applications.
The molecular structure of (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone is meticulously designed to interact with biological targets in a highly selective manner. The presence of the amino group on the piperidine ring enhances its solubility and reactivity, making it an excellent candidate for drug discovery and development. Additionally, the fluorine and chlorine atoms on the aromatic ring contribute to its metabolic stability and binding affinity, which are crucial factors in pharmaceutical design.
In recent years, there has been a surge in research focusing on the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone make it a potential candidate for investigating mechanisms related to neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that compounds with similar piperidine scaffolds can interact with neurotransmitter receptors, offering a promising avenue for therapeutic intervention.
Moreover, the compound's ability to cross the blood-brain barrier has been a subject of extensive research. The fluorine substituent, in particular, has been found to enhance permeability, allowing the molecule to reach its target sites more effectively. This property is particularly important for central nervous system (CNS) drugs, where bioavailability is a critical factor. Recent advancements in computational chemistry have enabled researchers to predict and optimize the pharmacokinetic profiles of such compounds, further enhancing their potential as therapeutic agents.
The role of (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone in medicinal chemistry extends beyond CNS applications. Its unique structural motifs have also been explored in the development of anticancer agents. The compound's ability to inhibit specific kinases and enzymes involved in tumor growth has been demonstrated in preclinical studies. By targeting these critical pathways, (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone holds promise as a novel chemotherapeutic agent capable of disrupting cancer cell proliferation.
In addition to its pharmacological applications, (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone has shown potential in material science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes have been found to exhibit enhanced catalytic activity in various organic transformations, making them valuable tools in synthetic chemistry.
The synthesis of (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also allow for structural modifications, enabling researchers to fine-tune its properties for specific applications.
The safety profile of (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have revealed that the compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further development into clinical applications.
In conclusion, (3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone, with its CAS number 1304913-21-0, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for investigating neurological disorders, developing anticancer agents, and exploring new frontiers in material science. As research continues to uncover new possibilities for this compound, its impact on science and medicine is poised to grow even further.
1304913-21-0 ((3-Aminopiperidin-1-yl)(2-chloro-6-fluorophenyl)methanone) Related Products
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)




